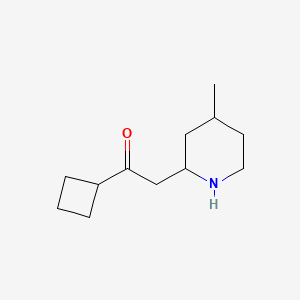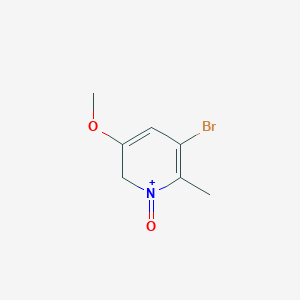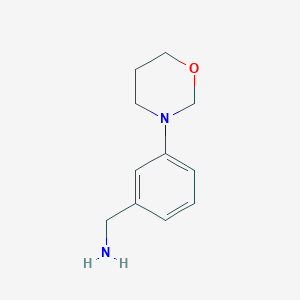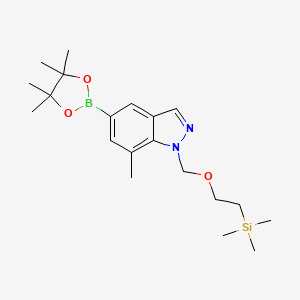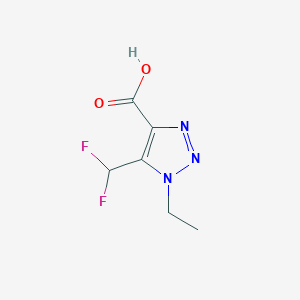
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a triazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the difluoromethyl group adds unique properties to the compound, making it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the introduction of the difluoromethyl group into the triazole ring. One common method is the difluoromethylation of a suitable precursor, such as a triazole derivative, using difluoromethylating agents. This process often requires the use of metal catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced catalytic systems to ensure consistent product quality .
化学反応の分析
Types of Reactions
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the triazole ring.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of functionalized triazole derivatives .
科学的研究の応用
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s stability and reactivity make it useful in biochemical studies, including enzyme inhibition and protein labeling.
作用機序
The mechanism of action of 5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The triazole ring’s stability contributes to the compound’s overall effectiveness in various applications .
類似化合物との比較
Similar Compounds
5-Difluoromethyl-1-phenyl-1H-tetrazole: Another compound with a difluoromethyl group, known for its reactivity and use in organic synthesis.
7-Difluoromethylpyrazolo[1,5-a]pyrimidines: These compounds also feature the difluoromethyl group and are studied for their biological activity.
Uniqueness
5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazole-4-carboxylic acid stands out due to its unique combination of the difluoromethyl group and the triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for a wide range of applications .
特性
分子式 |
C6H7F2N3O2 |
|---|---|
分子量 |
191.14 g/mol |
IUPAC名 |
5-(difluoromethyl)-1-ethyltriazole-4-carboxylic acid |
InChI |
InChI=1S/C6H7F2N3O2/c1-2-11-4(5(7)8)3(6(12)13)9-10-11/h5H,2H2,1H3,(H,12,13) |
InChIキー |
AZKCZFTVHOVVBK-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(N=N1)C(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


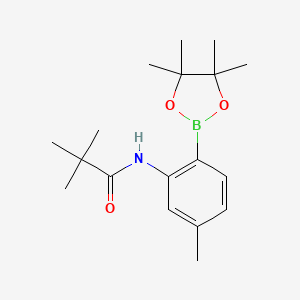
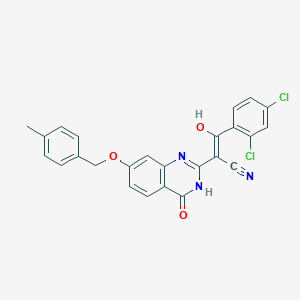
![1-[2-(2-Methyl-1H-imidazol-1-YL)phenyl]ethan-1-one](/img/structure/B13342357.png)

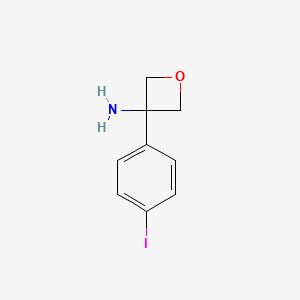
![tert-Butyl (R)-3-hydroxy-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13342369.png)




